Sirt1/2-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H20N4O3S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H20N4O3S2/c1-12-8-9-19(14(3)13(12)2)30(27,28)25-17-10-18(29-21-22-11-23-24-21)20(26)16-7-5-4-6-15(16)17/h4-11,25-26H,1-3H3,(H,22,23,24) |
InChI Key |
CNBCIGYQUBSQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C)C |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation
The imidazo[2,1-b]thiazole scaffold is constructed via a one-pot cyclocondensation reaction. For example:
- Microwave-assisted aldol condensation : 2′-Hydroxyacetophenones react with aldehydes in ethanol under microwave irradiation (160–170°C, 1 hour) to form chroman-4-one intermediates.
- Intramolecular oxa-Michael addition : Base-promoted ring closure yields 2-alkyl-chroman-4-ones, critical for SIRT2 inhibition.
Reaction Conditions :
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Aldol condensation | Ethanol | 160–170 (MW) | DIPA | 17–88 |
| Oxa-Michael addition | CH₂Cl₂ | 25 | None | 45–78 |
Functionalization of the Core Structure
Substituents are introduced via cross-coupling and acylation reactions:
- Pd-mediated coupling : Suzuki-Miyaura reactions install aryl groups at the 6-position of the imidazo-thiazole core.
- Amide bond formation : 3,4,5-Trimethoxybenzoyl chloride reacts with aminophenyl intermediates in pyridine under microwave conditions (160°C, 10 minutes).
Example Protocol :
- Dissolve 4-[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-ylmethyl]piperazine-1-carboxylic acid tert-butyl ester (300 mg, 0.73 mmol) in pyridine.
- Add 3,4,5-trimethoxybenzoyl chloride (167 mg, 0.73 mmol) and heat via microwave irradiation.
- Purify by flash chromatography (hexane/EtOAc) to obtain the Boc-protected product (81% yield).
Deprotection and Final Modification
- Boc removal : Treat intermediates with trifluoroacetic acid (TFA) in dichloromethane (2 hours, 25°C) to expose the piperazine moiety.
- Reductive amination : Sodium borohydride reduces ketone intermediates to secondary alcohols for improved solubility.
Reaction Optimization Strategies
Solvent and Catalyst Screening
- Microwave irradiation : Reduces reaction time from 48 hours to 1 hour for chroman-4-one synthesis.
- Solvent effects : Ethanol outperforms acetone or butanone in nitro-group reduction steps (44% vs. 28% yield).
Comparative Data :
| Reaction | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Nitro reduction | Ethanol | 24 | 71 |
| Nitro reduction | Acetone | 48 | 28 |
Purification Techniques
- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 8:1 to 1:1) achieves >95% purity.
- Recrystallization : Ethanol/water mixtures refine final products, enhancing crystallinity for X-ray analysis.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm.
- Elemental analysis : Carbon/nitrogen ratios align with theoretical values (±0.4%).
Scale-Up Considerations
Pilot-Scale Synthesis
Cost-Efficiency Metrics
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield (%) | 71 | 68 |
| Solvent consumption | 500 mL | 45 L |
| Cycle time (h) | 24 | 28 |
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
Sirt1/2-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Sirt1/2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sirtuin proteins and their role in various chemical processes.
Biology: Investigated for its effects on cellular processes like aging, metabolism, and stress response.
Medicine: Explored for its potential anticancer properties by inhibiting the deacetylation of p53 and other tumor suppressor proteins.
Mechanism of Action
Sirt1/2-IN-4 exerts its effects by inhibiting the activity of sirtuin proteins, specifically SIRT1, SIRT2, and SIRT3. These proteins are involved in the deacetylation of various substrates, including histones and non-histone proteins. By inhibiting their activity, this compound disrupts the regulation of key biological processes, such as gene expression, DNA repair, and cellular metabolism .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Compounds for Comparison
The following compounds are selected for comparison due to structural or functional similarities:
- Sirt1/2-IN-3 (PS9) : Dual SIRT1/2 inhibitor.
- Javamide-II (N-Caffeoyltryptophan) : Natural SIRT1/2 inhibitor isolated from coffee.
Comparative Data Table
Detailed Comparison
Target Specificity
- This compound: Exhibits tri-specific inhibition, targeting SIRT1, SIRT2, and SIRT3.
- Javamide-II : Structural analysis confirms SIRT1/2 inhibition, but its selectivity profile remains unquantified.
Efficacy and Mechanisms
- Both this compound and Sirt1/2-IN-3 demonstrate p53 deacetylation blockade , a critical mechanism for reactivating tumor suppressor pathways. However, this compound achieves complete inhibition, whereas Sirt1/2-IN-3 shows partial efficacy.
- This compound’s SIRT3 inhibition may confer additional advantages in targeting mitochondrial dysfunction, a hallmark of aging and cancer.
Research Implications and Gaps
- Advantages of this compound: Its tri-specificity positions it as a versatile tool for studying sirtuin crosstalk in diseases like cancer and neurodegeneration.
- Limitations of Javamide-II : While structurally unique, the lack of quantitative IC50 data limits direct comparison with synthetic inhibitors.
- Methodological Consistency : Studies on these compounds emphasize HPLC and NMR for structural validation, aligning with industry standards for compound characterization.
Biological Activity
Sirt1/2-IN-4 is a small molecule inhibitor that targets the sirtuin family of proteins, specifically SIRT1 and SIRT2. These proteins are NAD+-dependent deacetylases involved in various biological processes including metabolism, aging, inflammation, and neurodegenerative diseases. The modulation of sirtuin activity has garnered significant interest in therapeutic contexts, particularly in cancer and metabolic disorders.
Sirtuins, particularly SIRT1 and SIRT2, play crucial roles in cellular regulation through deacetylation of lysine residues on target proteins. The inhibition of these enzymes by this compound can lead to various biological effects:
- Regulation of Cell Survival : SIRT1 is known to enhance cell survival during stress conditions by regulating apoptosis pathways. Inhibition may disrupt this protective mechanism, potentially leading to increased cell death under stress .
- Impact on Inflammation : SIRT1 has anti-inflammatory properties by modulating NF-κB signaling pathways. Inhibition may exacerbate inflammatory responses, particularly in conditions like obesity and neurodegeneration .
- Influence on Metabolism : Both SIRT1 and SIRT2 are involved in metabolic regulation. Inhibition can alter glucose metabolism and lipid profiles, which is critical in the context of metabolic diseases such as diabetes .
Research Findings
Recent studies have demonstrated the diverse effects of this compound:
- Neurodegenerative Diseases : Research indicates that inhibiting SIRT2 can prevent α-synuclein aggregation, which is implicated in Parkinson's disease. Conversely, SIRT1 inhibition may enhance neuroinflammation .
- Cancer : Elevated levels of SIRT1 and SIRT2 have been associated with poor prognosis in various cancers, including non-small cell lung cancer (NSCLC). In vitro studies show that downregulation of these sirtuins decreases cancer cell proliferation .
Case Study 1: Neuroprotection
A study explored the effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that inhibition of SIRT1 led to increased apoptosis markers while promoting neuroinflammation, suggesting a detrimental effect on neuronal survival .
Case Study 2: Cancer Cell Proliferation
In a clinical setting involving NSCLC patients, high expressions of SIRT1 and SIRT2 were linked to shorter recurrence-free survival rates. The application of this compound in vitro resulted in significant reductions in cell viability and proliferation rates, highlighting its potential as a therapeutic agent against certain cancers .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
